S-Butyl ethanethioate
Overview
Description
S-Butyl ethanethioate, also known as butyl mercaptan, is a thiol compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol. It is characterized by a butyl group attached to a thioacetate group, making it a member of the thioester family. This compound is known for its distinctive odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Butyl ethanethioate can be synthesized through several methods. One common approach involves the nickel-catalyzed carbonylation of thioacetates with aryl iodides . This process involves the insertion of carbon monoxide and cleavage of the carbon-sulfur bond, resulting in the formation of the desired thioester. The reaction typically occurs under mild conditions, making it a cost-effective and efficient method .
Industrial Production Methods
In industrial settings, this compound is produced using similar catalytic processes, often involving palladium or nickel catalysts. These methods are preferred due to their efficiency and ability to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
S-Butyl ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form butyl thiol.
Substitution: this compound can participate in substitution reactions, where the thioacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include butyl sulfoxide, butyl sulfone, and butyl thiol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Butyl ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other thioesters.
Biology: The compound has been studied for its potential role as a biomarker for the consumption of certain foods.
Medicine: Research has shown that this compound may have potential as a cancer treatment, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of various industrial chemicals and as a flavoring agent due to its distinctive odor.
Mechanism of Action
The mechanism of action of S-Butyl ethanethioate involves its interaction with molecular targets and pathways within cells. The compound’s thiol group is reactive and can form covalent bonds with proteins and other biomolecules, potentially disrupting their function . This reactivity is the basis for its potential therapeutic effects, such as inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
S-Butyl ethanethioate is similar to other thioesters, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its longer butyl chain compared to ethyl or methyl groups can influence its solubility, volatility, and overall reactivity in chemical reactions .
Properties
IUPAC Name |
S-butyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDWERUSGIZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918950 | |
Record name | S-Butyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-47-2 | |
Record name | S-Butyl thioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Butyl thioacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Butyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-BUTYL THIOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJ63TB3UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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